5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of thiophene, pyrazole, and oxazole rings
Preparation Methods
The synthesis of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include other thiophene, pyrazole, and oxazole derivatives. For example:
5-(thiophen-2-yl)-1,3-thiazole: Known for its applications in optoelectronics.
2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine:
1,5-di-thiophen-2-yl-penta-1,4-dien-3-one: Used in materials science for its unique electronic properties .
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide.
Properties
Molecular Formula |
C16H12N4O2S2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H12N4O2S2/c21-16(12-9-13(22-19-12)14-4-2-8-24-14)18-15-5-6-17-20(15)10-11-3-1-7-23-11/h1-9H,10H2,(H,18,21) |
InChI Key |
MPUSFPBZFICSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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